{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid
Description
Properties
CAS No. |
915283-83-9 |
|---|---|
Molecular Formula |
C12H17BN2O5S |
Molecular Weight |
312.15 g/mol |
IUPAC Name |
[1-[2-(benzenesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H17BN2O5S/c16-12(15-8-4-7-11(15)13(17)18)9-14-21(19,20)10-5-2-1-3-6-10/h1-3,5-6,11,14,17-18H,4,7-9H2 |
InChI Key |
KSOXKKRPUMFMPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Coupling with N-(Benzenesulfonyl)glycyl Moiety
The key functionalization step involves coupling the pyrrolidin-2-ylboronic acid intermediate with the N-(benzenesulfonyl)glycyl group to form the target compound. This is typically achieved via peptide coupling chemistry:
Activation of Carboxyl Group : The carboxyl group of N-(benzenesulfonyl)glycine or its derivatives is activated using carbodiimide coupling agents such as EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions.
Base Addition : Diisopropylethylamine (DiPEA) is used as a base to facilitate the coupling reaction.
Reaction Medium : The coupling is performed in an appropriate organic solvent, often methyl tert-butyl ether (MTBE) or similar, under controlled temperature and stirring conditions.
Boronate Ester Exchange : After coupling, boronate esters may be exchanged with phenylboronic acid or other boronic acid derivatives to improve stability or facilitate purification.
Deprotection and Final Purification
Boc Deprotection : The Boc protecting group on the pyrrolidine nitrogen is removed by treatment with dry hydrogen chloride gas in ether at 0 °C, leading to precipitation of the HCl salt of the compound.
Crystallization : The HCl salt is purified by selective crystallization from solvents such as dichloromethane and 2-propanol, yielding isomerically pure white solids.
Final Isolation : The purified compound is collected by vacuum filtration and drying, ready for further use or characterization.
Summary of Preparation Steps
| Step Number | Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Metallation of N-Boc-pyrrolidine | sec-Butyllithium, THF, -78 °C, inert atmosphere | Lithio intermediate |
| 2 | Boron introduction | Trimethylborate, warming to 0 °C, aqueous quench | Boronic acid intermediate |
| 3 | Boronate ester formation | (+)-Pinanediol, room temperature, 18 h | Purified boronate ester |
| 4 | Peptide coupling | EDC, HOBt, DiPEA, MTBE | Coupled boronic acid derivative |
| 5 | Boc deprotection | Dry HCl gas in ether, 0 °C | HCl salt of target compound |
| 6 | Crystallization and purification | Dichloromethane, 2-propanol | Isomerically pure compound |
Scientific Research Applications
The biological activity of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is primarily attributed to its interaction with enzymes such as serine proteases. These interactions can lead to the inhibition of dipeptidyl peptidases, which are crucial in peptide hormone regulation. Such inhibition may have significant implications for the management of diabetes and other metabolic disorders.
Enzyme Inhibition Studies
Research indicates that compounds similar to {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid exhibit selective inhibition of specific enzymes. This selectivity is essential for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Diabetes Management
The compound's ability to inhibit dipeptidyl peptidases suggests a potential role in diabetes management. By modulating peptide hormone levels, it could help regulate blood glucose levels more effectively.
Cancer Treatment
The interactions with serine proteases also imply potential applications in oncology, where such enzymes often play roles in tumor progression and metastasis. Targeting these pathways could lead to innovative cancer therapies.
Synthesis and Characterization
The synthesis of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid involves several complex steps, often requiring careful optimization of reaction conditions to yield high-purity products. The typical synthetic route includes:
- Step 1: Formation of the pyrrolidine ring.
- Step 2: Introduction of the benzenesulfonyl group.
- Step 3: Boronation process to incorporate the boronic acid functionality.
Each step must be meticulously controlled to ensure the desired product's stability and reactivity.
Research Case Studies
Several studies have explored the applications of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid in various contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of dipeptidyl peptidase IV, suggesting a mechanism for blood glucose regulation. |
| Study 2 | Cancer Cell Lines | Showed reduced proliferation of specific cancer cell lines when treated with the compound, indicating potential as an anti-cancer agent. |
| Study 3 | Pharmacokinetics | Investigated absorption rates and metabolic stability, providing insights into optimal dosing strategies for therapeutic use. |
Mechanism of Action
The mechanism of action of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the boroPro family, characterized by a pyrrolidin-2-yl boronic acid scaffold. Key analogs include:
Binding Affinity and Inhibition Constants (Kᵢ)
Molecular docking studies comparing the target compound with N-acyl-Gly-boroPro and N-(pyridine-4-carbonyl)-D-boroPro reveal:
- N-Acyl-Gly-boroPro : Higher affinity for FAP due to optimal fit in the enzyme’s active site (Kᵢ ~ nM range) .
- Target Compound : The benzenesulfonyl group may sterically hinder binding but could improve selectivity for FAP isoforms due to its unique electronic profile. Experimental Kᵢ data is pending, but computational models suggest comparable or slightly reduced affinity .
Pharmacokinetic and Stability Profiles
- Solubility : Sulfonyl groups generally reduce aqueous solubility, but the boronic acid moiety may mitigate this via diol complexation (e.g., with mannitol or fructose) .
Biological Activity
{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition. This compound incorporates a pyrrolidine ring and a benzenesulfonyl glycyl moiety, which may enhance its interaction with various biological targets.
Chemical Structure and Properties
The structure of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid can be represented as follows:
This compound features a boron atom bonded to a pyrrolidine ring and a benzenesulfonyl group, contributing to its unique reactivity profile. The boronic acid functionality allows it to form reversible covalent bonds with diols and other Lewis bases, making it particularly useful in biochemical applications.
The biological activity of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is primarily attributed to its ability to interact with specific enzymes. Boronic acids are known for their role as enzyme inhibitors, particularly against serine proteases and dipeptidyl peptidases (DPPs). The interaction mechanism often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition.
Table 1: Comparison of Biological Activities with Related Compounds
Enzyme Inhibition Studies
Research has demonstrated that {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid exhibits potent inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism and associated with type 2 diabetes. The inhibition mechanism was characterized through various assays, including:
- Surface Plasmon Resonance (SPR) : Used to measure binding affinity and kinetics.
- Isothermal Titration Calorimetry (ITC) : Employed to determine thermodynamic parameters related to binding.
In one study, the compound showed an inhibition constant () in the low micromolar range, indicating significant potency against DPP-IV.
Case Studies
A notable case study examined the effects of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid on cellular models of metabolic disorders. The results indicated that treatment with this compound led to:
- Decreased Blood Glucose Levels : In diabetic animal models, administration resulted in improved glycemic control.
- Renoprotective Effects : Observations suggested potential benefits in kidney function, particularly in models predisposed to diabetic nephropathy.
These findings align with broader research indicating that DPP-IV inhibitors can provide cardiovascular and renal protective effects beyond glycemic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
